
Butyl (2-chloroethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (2-chloroethyl)carbamate is an organic compound with the molecular formula C7H14ClNO2. It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. This compound is particularly noted for its role as a protecting group in peptide synthesis and other organic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butyl (2-chloroethyl)carbamate can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides. This method employs cesium carbonate and tetrabutylammonium iodide as catalysts, offering mild reaction conditions and short reaction times . Another method involves the reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide and an aromatic carboxylic acid, followed by a Curtius rearrangement to form the carbamate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions: Butyl (2-chloroethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Oxidation and Reduction: Reagents like hydrogen peroxide (oxidation) or lithium aluminum hydride (reduction) can be used.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Hydrolysis: The primary products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products depend on the specific reagents and conditions.
Aplicaciones Científicas De Investigación
Butyl (2-chloroethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: It serves as a reagent in the synthesis of biologically active molecules and intermediates.
Mecanismo De Acción
The mechanism of action of butyl (2-chloroethyl)carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety, which imposes conformational restrictions and enhances chemical stability . In medicinal chemistry, carbamates can modulate interactions with target enzymes or receptors through hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
tert-Butyl bis(2-chloroethyl)carbamate: Similar in structure but with two chloroethyl groups.
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group.
Uniqueness: Butyl (2-chloroethyl)carbamate is unique due to its specific combination of a butyl group and a 2-chloroethyl group, which provides distinct reactivity and stability characteristics. Its ability to act as a protecting group under mild conditions and its applications in various fields highlight its versatility and importance in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C7H14ClNO2 |
|---|---|
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
butyl N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C7H14ClNO2/c1-2-3-6-11-7(10)9-5-4-8/h2-6H2,1H3,(H,9,10) |
Clave InChI |
VITRTNARJBYJOF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



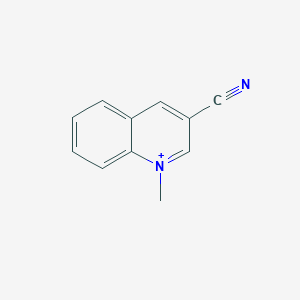
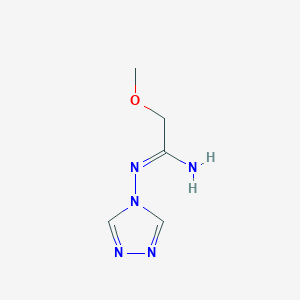
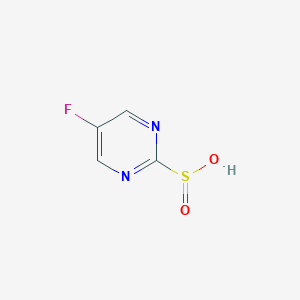
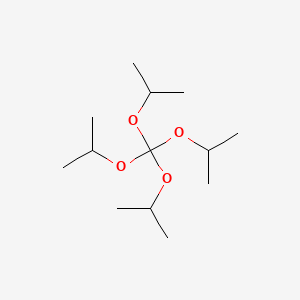
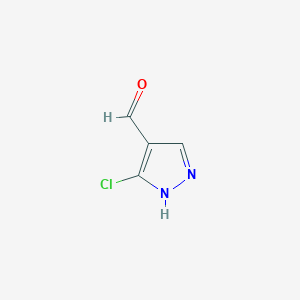

![N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide](/img/structure/B13108117.png)
![Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B13108128.png)
![tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13108133.png)

![1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine](/img/structure/B13108147.png)


